TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE
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Overview
Description
TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE is a chemical compound with the molecular formula C9H13BrN2O2S. It is commonly used in organic synthesis and various research applications due to its unique structural properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE typically involves the reaction of 4-bromothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted thiazoles, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate
- tert-Butyl (4-bromophenyl)carbamate
- tert-Butyl carbamate
Uniqueness
TERT-BUTYL (4-BROMOTHIAZOL-5-YL)CARBAMATE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1239464-76-6 |
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Molecular Formula |
C8H11BrN2O2S |
Molecular Weight |
279.16 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C8H11BrN2O2S/c1-8(2,3)13-7(12)11-6-5(9)10-4-14-6/h4H,1-3H3,(H,11,12) |
InChI Key |
XMOWPLDHNOFHRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CS1)Br |
Origin of Product |
United States |
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